4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
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Overview
Description
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile is a heterocyclic compound that features both an oxadiazole and a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)picolinonitrile
- 4-(5-(Bromomethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
- 4-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
Comparison: Compared to its analogs, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile is unique due to the presence of the chloromethyl group, which can undergo specific reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-4-8-13-9(14-15-8)6-1-2-12-7(3-6)5-11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGTZGGONFQBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC(=N2)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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